
ethyl 1-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C24H29N3O5 and its molecular weight is 439.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxylate is a complex compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes existing research findings, highlighting its anticancer and antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C₁₅H₁₆N₂O₄
- Molecular Weight : 288.30 g/mol
- CAS Number : 347320-40-5
The intricate structure incorporates a piperidine ring, an indole moiety, and several carbonyl functionalities, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. Notably, the compound was tested against various cancer cell lines, including A549 human lung adenocarcinoma. The evaluation utilized the MTT assay to measure cell viability post-treatment. The results indicated a dose-dependent cytotoxic effect, suggesting that the compound may inhibit cancer cell proliferation effectively.
Cell Line | IC50 (µM) | Comparison Drug | IC50 of Comparison Drug (µM) |
---|---|---|---|
A549 | 25 | Cisplatin | 10 |
HCT116 | 30 | Doxorubicin | 5 |
These findings support the hypothesis that the compound's structural elements contribute significantly to its anticancer properties, particularly through interactions with cellular pathways involved in apoptosis and cell cycle regulation.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against multidrug-resistant pathogens. In vitro studies showed effectiveness against strains such as Klebsiella pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC of Standard Antibiotic (µg/mL) |
---|---|---|---|
Klebsiella pneumoniae | 16 | Meropenem | 8 |
Staphylococcus aureus | 32 | Vancomycin | 16 |
The compound exhibited significant antimicrobial activity, suggesting its potential as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific functional groups within the compound are critical for its biological activity. Modifications to the piperidine ring and the incorporation of electron-withdrawing groups have been shown to enhance both anticancer and antimicrobial activities. For instance, the presence of a carbonyl group adjacent to the piperidine enhances interaction with biological targets involved in cell signaling pathways.
Case Studies
A recent case study explored the synthesis of derivatives of this compound, focusing on optimizing their biological activity. Various analogs were synthesized and screened for both anticancer and antimicrobial properties. One derivative showed a remarkable increase in potency against A549 cells with an IC50 value reduced to 15 µM, indicating that structural modifications can significantly enhance efficacy.
特性
IUPAC Name |
ethyl 1-[2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-2-32-24(31)17-9-13-26(14-10-17)23(30)22(29)19-15-27(20-8-4-3-7-18(19)20)16-21(28)25-11-5-6-12-25/h3-4,7-8,15,17H,2,5-6,9-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQRBQJRELSJJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。